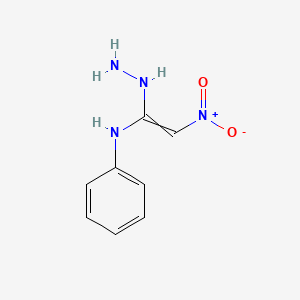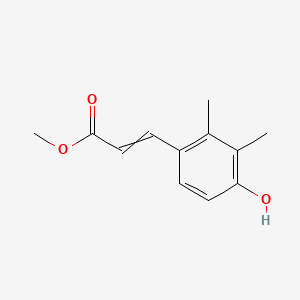
Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate is an organic compound with a molecular formula of C12H14O3. This compound is a derivative of cinnamic acid and is characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 4-hydroxy-2,3-dimethylcinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group into a halide.
Major Products
Oxidation: Formation of 4-hydroxy-2,3-dimethylbenzaldehyde or 4-hydroxy-2,3-dimethylbenzoic acid.
Reduction: Formation of Methyl 3-(4-hydroxy-2,3-dimethylphenyl)propanoate.
Substitution: Formation of 4-chloro-2,3-dimethylphenylprop-2-enoate or 4-bromo-2,3-dimethylphenylprop-2-enoate.
Scientific Research Applications
Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate: This compound has additional methoxy groups, which can influence its chemical reactivity and biological activity.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Lacks the methyl groups, which can affect its steric properties and interactions with biological targets.
Methyl 3-(3-methylphenyl)prop-2-enoate: The position of the methyl group can alter the compound’s electronic properties and reactivity.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-8-9(2)11(13)6-4-10(8)5-7-12(14)15-3/h4-7,13H,1-3H3 |
InChI Key |
JRUQJRGINNDGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


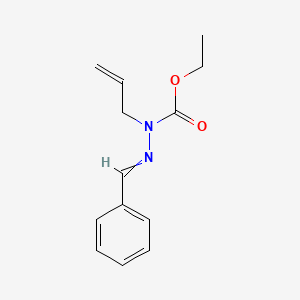

![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride](/img/structure/B11719490.png)

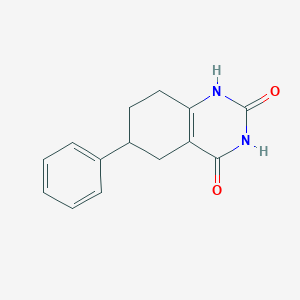

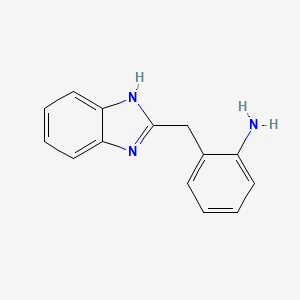
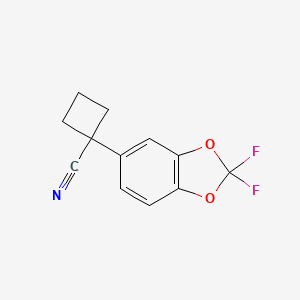

![cis-2-Methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B11719531.png)
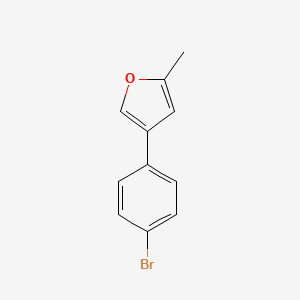
![5-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11719537.png)
![2,7-Dimethoxy-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11719550.png)
